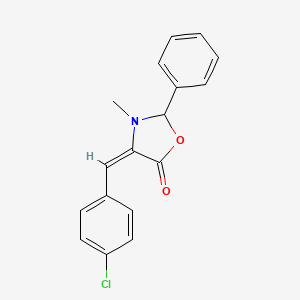
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a chlorobenzylidene group attached to the oxazolidinone ring, which imparts unique chemical and physical properties
Preparation Methods
The synthesis of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2-phenyloxazolidin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions, forming various heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In cancer cells, the compound may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one can be compared with other similar compounds such as:
4-Chlorobenzylidene-4-aminoacetanilide: This compound also contains a chlorobenzylidene group and exhibits antimicrobial properties.
4-Methyl N-(4-chlorobenzylidene)aniline: Known for its optical properties, this compound is used in photonic applications.
(4-Chlorobenzylidene)malononitrile: This compound is used in the synthesis of various heterocyclic structures and has applications in material science.
The uniqueness of this compound lies in its oxazolidinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H14ClNO2 |
|---|---|
Molecular Weight |
299.7 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)methylidene]-3-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C17H14ClNO2/c1-19-15(11-12-7-9-14(18)10-8-12)17(20)21-16(19)13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ |
InChI Key |
METNBRJDNVESGG-RVDMUPIBSA-N |
Isomeric SMILES |
CN\1C(OC(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(OC(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
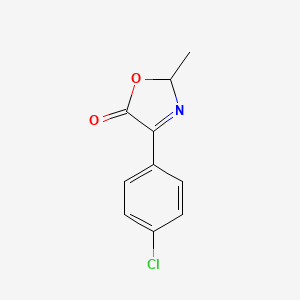
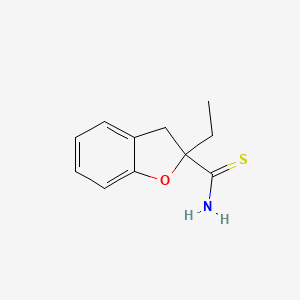
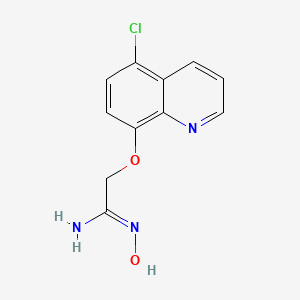


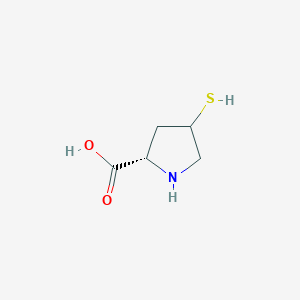
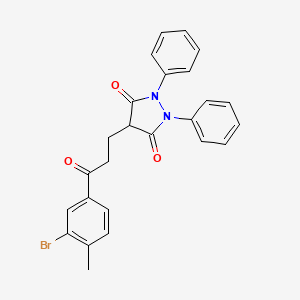
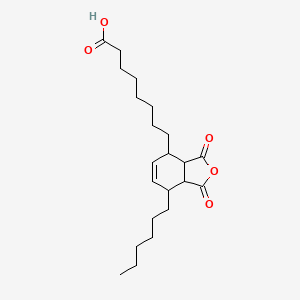

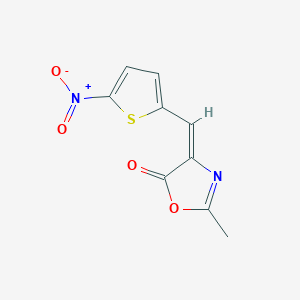
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)

